![molecular formula C15H14BrNO B11832179 3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine](/img/structure/B11832179.png)
3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Bromo-[1,1’-biphenyl]-2-yl)oxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the brominated biphenyl moiety and the azetidine ring makes it a unique structure with potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromo-[1,1’-biphenyl]-2-yl)oxy)azetidine can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-hydroxybiphenyl with azetidine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 5-bromo-2-hydroxybiphenyl and azetidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Procedure: The 5-bromo-2-hydroxybiphenyl is dissolved in DMF, and potassium carbonate is added. Azetidine is then added dropwise to the reaction mixture, and the reaction is stirred at room temperature for several hours.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by column chromatography.
Industrial Production Methods
Industrial production of 3-((5-Bromo-[1,1’-biphenyl]-2-yl)oxy)azetidine would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-((5-Bromo-[1,1’-biphenyl]-2-yl)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the biphenyl moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the effects of azetidine-containing molecules on biological systems.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-((5-Bromo-[1,1’-biphenyl]-2-yl)oxy)azetidine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The azetidine ring may interact with enzymes or receptors, leading to modulation of their activity. The brominated biphenyl moiety may also contribute to the compound’s biological activity by interacting with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle.
5-Bromo-2-hydroxybiphenyl: The precursor to the target compound.
3-((5-Chloro-[1,1’-biphenyl]-2-yl)oxy)azetidine: A similar compound with a chlorine atom instead of bromine.
Uniqueness
3-((5-Bromo-[1,1’-biphenyl]-2-yl)oxy)azetidine is unique due to the combination of the brominated biphenyl moiety and the azetidine ring. This combination imparts specific chemical and biological properties that are not observed in simpler azetidines or biphenyl derivatives. The presence of the bromine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H14BrNO |
|---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
3-(4-bromo-2-phenylphenoxy)azetidine |
InChI |
InChI=1S/C15H14BrNO/c16-12-6-7-15(18-13-9-17-10-13)14(8-12)11-4-2-1-3-5-11/h1-8,13,17H,9-10H2 |
InChI Key |
YELVSCGZHBWKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxane-4,6-dione, 5-[2-(2-amino-9H-purin-9-yl)ethyl]-2,2-dimethyl-](/img/structure/B11832108.png)
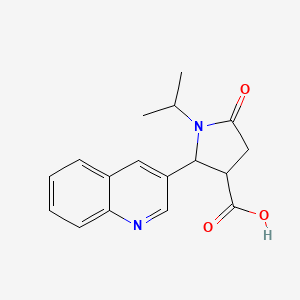
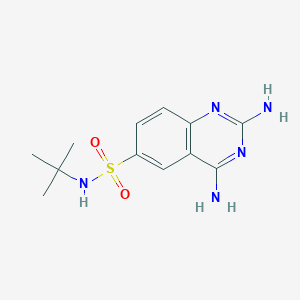



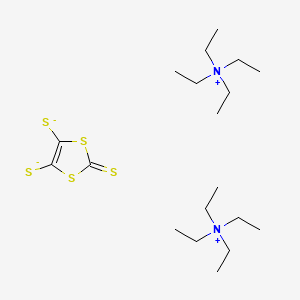
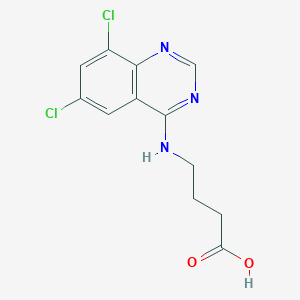
![tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11832144.png)



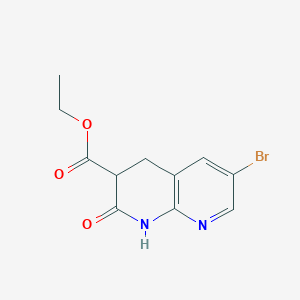
![2-Bromo-1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B11832174.png)
